An In-depth Technical Guide to the S6(229-239) Peptide
An In-depth Technical Guide to the S6(229-239) Peptide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The S6(229-239) peptide is a synthetic fragment derived from the C-terminal region of the 40S ribosomal protein S6 (rpS6). Its sequence, AKRRRLSSLRA, encompasses key phosphorylation sites, Ser235 and Ser236, making it an invaluable tool for studying the kinetics and regulation of a variety of serine/threonine kinases. This document provides a comprehensive technical overview of the S6(229-239) peptide, including its biochemical properties, its role as a substrate for prominent kinases, detailed experimental protocols for its use in kinase assays, and its position within critical cellular signaling pathways.
Introduction
The phosphorylation of ribosomal protein S6 is a critical event in the regulation of protein synthesis and cell growth. The S6(229-239) peptide, a synthetic mimic of the primary phosphorylation region of rpS6, serves as a potent and specific substrate for several key kinases involved in signal transduction. Its use in in vitro kinase assays allows for the precise measurement of enzyme activity and the screening of potential kinase inhibitors. This guide aims to provide researchers with the essential technical information required to effectively utilize the S6(229-239) peptide in their studies.
Peptide Characteristics
The S6(229-239) peptide is a short, basic peptide with the following sequence:
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One-Letter Code: AKRRRLSSLRA
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Three-Letter Code: Ala-Lys-Arg-Arg-Arg-Leu-Ser-Ser-Leu-Arg-Ala
The multiple arginine residues confer a net positive charge and are critical for its recognition by various kinases. The serine residues at positions 235 and 236 are the primary sites of phosphorylation.
S6(229-239) as a Kinase Substrate
The S6(229-239) peptide is a well-established substrate for a number of important serine/threonine kinases. The efficiency of its phosphorylation is dependent on the specific kinase and the presence of key recognition motifs within the peptide sequence.
Major Kinases Targeting S6(229-239)
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p70 S6 Kinase (S6K1): A key downstream effector of the PI3K/mTOR signaling pathway, S6K1 is a primary kinase responsible for the phosphorylation of rpS6 in vivo.
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p90 Ribosomal S6 Kinase (RSK): A downstream effector of the MAPK/ERK signaling pathway, RSK also phosphorylates rpS6 at Ser235/236.[1][2]
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Protein Kinase C (PKC): This family of kinases, involved in a wide range of cellular processes, has been shown to phosphorylate the S6(229-239) peptide, primarily at Ser236.[3]
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Rho-associated coiled-coil containing protein kinase (ROCK)
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p21-activated kinase (PAK)
Kinetic Data
The following table summarizes the available kinetic constants for the phosphorylation of S6(229-239) and its analogs by various kinases. This data is essential for designing kinase assays and for comparing the substrate specificity of different enzymes.
| Kinase | Peptide Sequence | Km (µM) | Vmax | Reference(s) |
| Protein Kinase C | S6(229-239) | ~0.5 | - | [4] |
| Protein Kinase C | [Ala238]S6(229-239) | Increased | ~6-fold reduction | [4] |
| PAK-1 | S6(229-239) | Low µM range | - | [5] |
| PAK-1 | [Ala235]S6(229-239) | 20-fold increase | - | [5] |
| PAK-1 | [Ala236]S6(229-239) | 800-fold increase | - | [5] |
Note: Vmax values for S6(229-239) phosphorylation are not widely reported in the literature. The provided data for PKC indicates a relative change in Vmax upon peptide modification.
Signaling Pathways
The phosphorylation of ribosomal protein S6 at the Ser235/236 sites is a point of convergence for two major signaling pathways: the PI3K/mTOR pathway and the MAPK/ERK pathway. These pathways are activated by a variety of extracellular signals, including growth factors and mitogens, and play crucial roles in cell proliferation, growth, and survival.
Upon activation by upstream signals, both S6K1 and RSK phosphorylate rpS6 on Ser235 and Ser236. This phosphorylation event promotes the recruitment of the 40S ribosomal subunit to the 5' cap of mRNAs, thereby stimulating the initiation of translation.[2]
Experimental Protocols
The S6(229-239) peptide is amenable to use in a variety of kinase assay formats. The choice of assay depends on the available equipment, desired throughput, and the need for radioactive materials.
Radiometric Kinase Assay ([γ-32P]ATP)
This traditional method offers high sensitivity and a direct measure of phosphate incorporation.
Materials:
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Purified kinase
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S6(229-239) peptide
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[γ-32P]ATP
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Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.1 mg/ml BSA)
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ATP solution (non-radioactive)
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Phosphocellulose paper (e.g., P81)
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Wash buffer (e.g., 0.75% phosphoric acid)
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Scintillation counter and vials
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Acetone
Protocol:
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Prepare the Kinase Reaction Mix: In a microcentrifuge tube on ice, prepare a master mix containing the kinase reaction buffer, the desired concentration of S6(229-239) peptide, and the purified kinase.
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Initiate the Reaction: Add a mixture of non-radioactive ATP and [γ-32P]ATP to the reaction mix to a final desired concentration (e.g., 100 µM).
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Incubate: Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction stays within the linear range.
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Stop the Reaction: Spot an aliquot of the reaction mixture onto a phosphocellulose paper square. The negative charge of the paper will bind the positively charged peptide.
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Wash: Wash the phosphocellulose paper squares three times for 5 minutes each in the wash buffer to remove unincorporated [γ-32P]ATP.
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Rinse: Perform a final rinse with acetone to aid in drying.
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Quantify: Place the dried paper square in a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
Luminescence-Based Kinase Assay (e.g., Kinase-Glo®)
This homogeneous assay format measures kinase activity by quantifying the amount of ATP remaining in the reaction. It is well-suited for high-throughput screening.[4][6]
Materials:
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Purified kinase
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S6(229-239) peptide
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Kinase reaction buffer
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ATP
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Kinase-Glo® Luminescent Kinase Assay Kit (or similar)
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White, opaque multiwell plates
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Luminometer
Protocol:
-
Set up the Kinase Reaction: In a well of a white, opaque multiwell plate, add the kinase reaction buffer, purified kinase, S6(229-239) peptide, and ATP. Include a "no kinase" control.
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Incubate: Incubate the plate at room temperature or 30°C for the desired reaction time.
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Add Kinase-Glo® Reagent: Add a volume of Kinase-Glo® Reagent equal to the volume of the kinase reaction in the well.
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Incubate: Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
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Measure Luminescence: Measure the luminescence using a plate-reading luminometer. The luminescent signal is inversely proportional to the kinase activity.
Fluorescence Polarization (FP) Kinase Assay
This homogeneous assay measures the binding of a fluorescently labeled phosphopeptide to a specific antibody. It is a non-radioactive method suitable for high-throughput screening.
Materials:
-
Purified kinase
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Fluorescently labeled S6(229-239) peptide (e.g., FITC-labeled)
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Kinase reaction buffer
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ATP
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Phospho-S6(Ser235/236) specific antibody
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FP Stop and Detect Buffer
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Black, non-binding multiwell plates
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Fluorescence polarization plate reader
Protocol:
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Kinase Reaction: In a well of a black multiwell plate, perform the kinase reaction by incubating the kinase, fluorescently labeled S6(229-239) peptide, and ATP in kinase reaction buffer.
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Stop Reaction and Add Antibody: Stop the reaction by adding a stop buffer containing the phospho-S6(Ser235/236) specific antibody.
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Incubate: Incubate at room temperature to allow the antibody to bind to the phosphorylated peptide.
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Measure Fluorescence Polarization: Measure the fluorescence polarization using a plate reader. An increase in polarization indicates phosphorylation of the peptide.
Conclusion
The S6(229-239) peptide is a versatile and powerful tool for the study of serine/threonine kinase activity. Its well-defined sequence and phosphorylation sites, coupled with its compatibility with a range of assay formats, make it an indispensable reagent for academic and industrial research in the fields of signal transduction and drug discovery. This guide provides the foundational knowledge and practical protocols to facilitate the effective use of this important research tool.
References
- 1. RAS/ERK Signaling Promotes Site-specific Ribosomal Protein S6 Phosphorylation via RSK and Stimulates Cap-dependent Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RAS/ERK signaling promotes site-specific ribosomal protein S6 phosphorylation via RSK and stimulates cap-dependent translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Ribosomal Protein S6 Phosphorylation in the Nervous System: From Regulation to Function [frontiersin.org]
- 4. Kinase-Glo® Luminescent Kinase Assay Platform Protocol [promega.jp]
- 5. Determinants of multi-site phosphorylation of peptide analogues of ribosomal protein S6 by novel protease-activated protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. promega.com [promega.com]
